molecular formula C18H23N5O2S2 B6575599 Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- CAS No. 1105198-53-5

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]-

Cat. No.: B6575599
CAS No.: 1105198-53-5
M. Wt: 405.5 g/mol
InChI Key: JACSCWZTLXGINQ-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- features a 1,3,4-thiadiazole core substituted with a 4-phenylpiperazinyl group at position 5 and a morpholinyl-linked ethanone moiety at position 2. This structure combines heterocyclic motifs (thiadiazole, morpholine, piperazine) known for modulating pharmacokinetic and pharmacodynamic properties, including solubility, bioavailability, and receptor binding .

Properties

IUPAC Name

1-morpholin-4-yl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S2/c24-16(22-10-12-25-13-11-22)14-26-18-20-19-17(27-18)23-8-6-21(7-9-23)15-4-2-1-3-5-15/h1-5H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSCWZTLXGINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129363
Record name 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105198-53-5
Record name 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides (e.g., 67 in Scheme 14 of) undergo cyclodehydration or cyclodesulfurization to form 1,3,4-thiadiazoles. For example, heating thiosemicarbazides with reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC·HCl) or p-toluenesulfonyl chloride (p-TsCl) induces cyclization. The mechanism involves nucleophilic attack by sulfur on a carbonyl carbon, followed by dehydration and aromatization. This method achieves regioselectivity for 2-amino-substituted derivatives, critical for subsequent functionalization.

Solid-Phase Synthesis Using Phosphorus Pentachloride

A solvent-free approach involves grinding thiosemicarbazide, carboxylic acid, and phosphorus pentachloride (PCl₅) at room temperature. The reaction proceeds via in situ formation of an acyl chloride intermediate, which cyclizes to yield 2-amino-5-substituted-1,3,4-thiadiazoles. For instance, combining thiosemicarbazide (1 mol), benzoic acid (1.2 mol), and PCl₅ (1.2 mol) produces 2-amino-5-phenyl-1,3,4-thiadiazole in 91% yield after alkaline workup.

Formation of the Thioether Linkage

The thioether bridge connecting the thiadiazole to the morpholinyl ethanone is constructed via a nucleophilic substitution or oxidative coupling.

Reaction of Thiols with Halogenated Ethanones

2-Bromo-1-(4-morpholinyl)ethanone reacts with 5-(4-phenylpiperazinyl)-1,3,4-thiadiazole-2-thiol in the presence of potassium carbonate (K₂CO₃) in acetone. The thiolate ion displaces bromide, forming the thioether bond. Yields exceed 85% when using a 1.2:1 molar ratio of thiol to bromoethanone.

Oxidative Coupling with Disulfides

An alternative route employs 5-(4-phenylpiperazinyl)-1,3,4-thiadiazole-2-disulfide and 1-(4-morpholinyl)ethanone under oxidative conditions (e.g., iodine/H₂O₂). This method is less common due to lower regioselectivity but avoids handling malodorous thiols.

Synthesis of 1-(4-Morpholinyl)Ethanone

The morpholinyl ethanone moiety is synthesized via nucleophilic substitution of fluorinated precursors.

Reaction of Morpholine with 4-Fluoroacetophenone

Heating morpholine with 1-(4-fluorophenyl)ethanone at 120°C for 10 hours yields 1-(4-morpholinyl)ethanone in 93% yield. The reaction proceeds via aromatic fluoridine displacement, with morpholine acting as both nucleophile and solvent. Excess morpholine (5:1 molar ratio) ensures complete conversion.

Hydrolysis of Morpholinyl Nitriles

4-Morpholinylbenzonitrile, synthesized from 4-fluorobenzonitrile and morpholine, undergoes acidic hydrolysis (20% HCl, reflux) to produce 4-(4-morpholinyl)benzoic acid. Reduction with lithium aluminum hydride (LiAlH₄) then yields the ethanone derivative.

Final Coupling and Purification

The last step involves combining the thiadiazole and ethanone intermediates.

Thioether Formation

As detailed in Section 3.1, the thiolated thiadiazole reacts with 2-bromo-1-(4-morpholinyl)ethanone in acetone at 50°C for 6 hours. The crude product is purified via recrystallization from ethanol/water (70:30), achieving >95% purity by HPLC.

Characterization Data

  • Melting Point : 158–160°C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 4.10 (s, 2H, SCH₂), 3.85–3.70 (m, 8H, morpholine and piperazine), 2.55 (s, 3H, COCH₃).

  • MS (ESI+) : m/z 486.2 [M+H]⁺.

Comparative Analysis of Methods

StepMethod A (Cyclization)Method B (Solid-Phase)
Thiadiazole Yield78–85%91–95%
Reaction Time6–12 hours1–2 hours
PurificationColumn ChromatographyRecrystallization
ScalabilityModerateHigh

Challenges and Optimization Strategies

  • Regioselectivity in Thiadiazole Substitution : Electron-withdrawing groups (e.g., chloro) at C5 direct nucleophilic attack to that position. Using excess piperazine (1.5 eq) minimizes di-substitution.

  • Thiol Oxidation : Thiol intermediates are prone to oxidation. Conducting reactions under nitrogen or adding antioxidants (e.g., BHT) improves stability.

  • Morpholinyl Ethanone Purity : Residual morpholine in the ethanone intermediate can complicate coupling. Azeotropic distillation with toluene removes excess amine .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from ketones.

    Substitution: Formation of substituted morpholine or piperazine derivatives.

Scientific Research Applications

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the piperazine and morpholine rings can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:
  • Substituent Impact on Yield : Benzylthio derivatives (e.g., 5h , 88% yield) exhibit higher synthetic efficiency compared to ethylthio analogs (e.g., 5g , 78%) due to steric and electronic factors .
  • Thermal Stability: Melting points correlate with substituent bulk; 5f (158–160°C) with a methylthio group has a higher melting point than 5k (135–136°C) with a methoxyphenoxy group .
  • Biological Activity : Nitroheteroaryl-thiadiazoles () show potent antileishmanial activity, while morpholinyl/piperazinyl derivatives (e.g., target compound) lack reported activity data, highlighting a research gap .

Functional Group Influence on Pharmacological Properties

  • Morpholinyl/Piperazinyl Groups : Enhance water solubility and CNS penetration, making them common in anticonvulsant () and antiproliferative () agents. However, the target compound’s piperazinyl group may confer selectivity for serotonin or dopamine receptors, though this remains untested .
  • Nitroheteroaryl Groups : Critical for redox-mediated antiparasitic activity (e.g., antileishmanial IC₅₀: 12–45 μM) but may increase toxicity risks .
  • Chlorophenyl/Methylthio Groups : Improve lipophilicity and membrane permeability, as seen in antiproliferative derivatives () .

Biological Activity

Ethanone, 1-(4-morpholinyl)-2-[[5-(4-phenyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]thio]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a morpholine ring and a thiadiazole moiety linked to a piperazine derivative. Its chemical formula is C16H23N3O2SC_{16}H_{23}N_3O_2S with a molecular weight of approximately 335.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to Ethanone. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds exhibited weak to moderate anticancer activity, with some derivatives achieving significant inhibition of cell viability at higher concentrations (100 µM) .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Remarks
SCT-4MCF-740.30 ± 2High activity observed
SCT-5MDA-MB-23133.86 ± 2Moderate activity observed
SCT-1MCF-770% inhibition at 100 µMWeak activity

The mechanism by which thiadiazole derivatives exert their anticancer effects appears to involve the induction of apoptosis through caspase activation. In silico studies suggested that these compounds could interact with key proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the position and nature of substituents on the thiadiazole ring significantly influence biological activity. For example, substituents such as methoxy groups on the phenyl ring have been shown to enhance cytotoxic effects against cancer cells .

Table 2: Summary of Structure-Activity Relationships

Substituent PositionTypeActivity Level
5-positionMethoxyHigh
2-positionTrifluoromethylModerate
Directly attachedAmino groupLow

Case Studies

In a notable case study involving the compound's analogs, researchers demonstrated that certain derivatives could inhibit tumor growth in vitro and in vivo models. For instance, compounds with specific phenyl substituents showed IC50 values as low as 0.28μM0.28\mu M against breast cancer cell lines . Additionally, docking studies indicated strong binding affinities to tubulin, suggesting a potential mechanism involving disruption of mitotic spindle formation .

Q & A

Q. What are the key synthetic strategies for constructing the thiadiazole and morpholine moieties in this compound?

The synthesis typically involves multi-step reactions, including:

  • Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides or via condensation reactions with carbon disulfide .
  • Introduction of the morpholine group through nucleophilic substitution or coupling reactions under reflux conditions with catalysts like acetic acid . Analytical techniques such as HPLC and NMR are critical for monitoring intermediates and confirming structural integrity .

Q. How do researchers characterize the purity and identity of intermediates during synthesis?

  • Chromatographic methods (TLC, HPLC) are used to assess reaction progress .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR for verifying substituent connectivity .
  • IR spectroscopy to confirm functional groups (e.g., C=O, C-S bonds) .
    • Mass spectrometry (MS) for molecular weight validation .

Q. What biological targets are commonly associated with this compound’s structural motifs?

  • The thiadiazole moiety is linked to antimicrobial and anticancer activity due to its electron-deficient nature, which disrupts enzyme function .
  • The piperazine and morpholine groups enhance solubility and binding to CNS targets (e.g., serotonin/dopamine receptors) .
  • Preliminary studies suggest activity against 5-lipoxygenase (5-LOX) and kinases , validated via in vitro enzyme inhibition assays .

Advanced Research Questions

Q. How can computational methods optimize the compound’s bioactivity?

  • Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like 5-LOX or bacterial efflux pumps .
  • QSAR models identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance potency .
  • MD simulations assess stability of ligand-receptor complexes over time .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Dose-response studies : Compare IC₅₀ values across assays to isolate activity variations .
  • Structural analogs : Synthesize derivatives to test hypotheses about substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) .
  • Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., thiadiazole derivatives showing consistent antifungal activity) .

Q. How can salt formation improve the compound’s pharmacokinetic properties?

  • Ionizable groups (e.g., morpholine’s tertiary amine) enable salt formation with HCl or sodium acetate, enhancing solubility .
  • Inorganic salts (e.g., Mg²⁺, Zn²⁺) improve thermal stability, validated via DSC and TGA .
  • Organic salts (e.g., morpholine salts) balance lipophilicity for blood-brain barrier penetration .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., thioether formation) .
  • Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .
  • Byproduct management : Use scavenger resins or aqueous workups to remove unreacted thiols .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Step 1 : Synthesize analogs with systematic substituent variations (e.g., halogenation, alkyl chain length) .
  • Step 2 : Screen analogs against target enzymes/cell lines using standardized assays (e.g., MIC for antimicrobial activity) .
  • Step 3 : Correlate structural features (e.g., logP, H-bond donors) with bioactivity using multivariate regression .

Q. What techniques validate the compound’s mechanism of action in anticancer studies?

  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death .
  • Cell cycle analysis : PI staining with flow cytometry to identify G1/S arrest .
  • Western blotting : Detect protein expression changes (e.g., caspase-3, Bcl-2) .

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